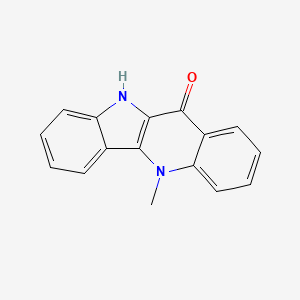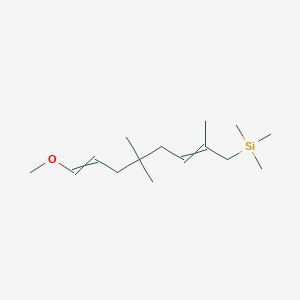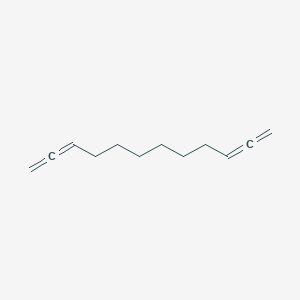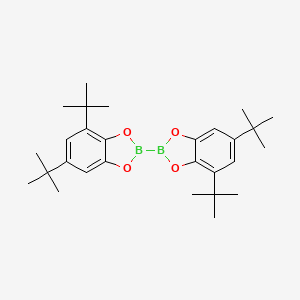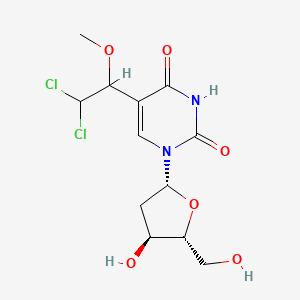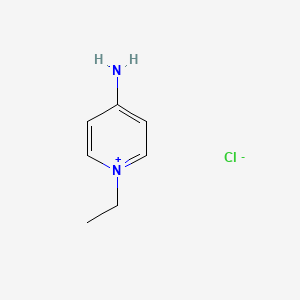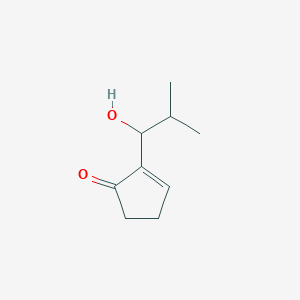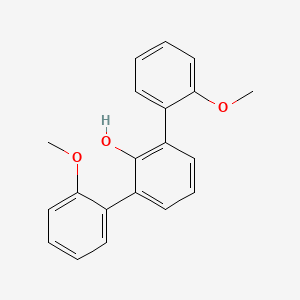
6-Chlorocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6H5ClO. It is a chlorinated derivative of cyclohexa-2,4-dien-1-one, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadienone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorocyclohexa-2,4-dien-1-one typically involves the chlorination of cyclohexa-2,4-dien-1-one. One common method is the electrophilic chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas through a solution of cyclohexa-2,4-dien-1-one in an appropriate solvent, with the reaction being catalyzed by FeCl3. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chlorobenzoquinone.
Reduction: Reduction reactions can convert it to 6-chlorocyclohexanone.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed:
Oxidation: 6-Chlorobenzoquinone
Reduction: 6-Chlorocyclohexanone
Substitution: Various substituted cyclohexadienones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chlorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the electron-deficient carbonyl group. This makes it reactive towards nucleophiles, leading to the formation of various adducts. The pathways involved include nucleophilic attack on the carbonyl carbon, followed by rearrangement or elimination reactions .
Comparaison Avec Des Composés Similaires
Cyclohexa-2,4-dien-1-one: The parent compound without the chlorine substitution.
6-Bromocyclohexa-2,4-dien-1-one: A brominated analogue.
6-Fluorocyclohexa-2,4-dien-1-one: A fluorinated analogue.
Uniqueness: 6-Chlorocyclohexa-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues.
Propriétés
Numéro CAS |
163186-40-1 |
|---|---|
Formule moléculaire |
C6H5ClO |
Poids moléculaire |
128.55 g/mol |
Nom IUPAC |
6-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H |
Clé InChI |
GEAWPTXAKMRHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C(=O)C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
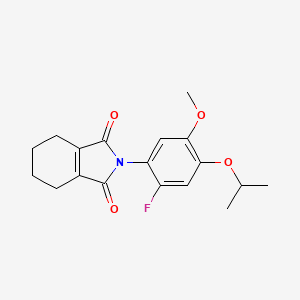
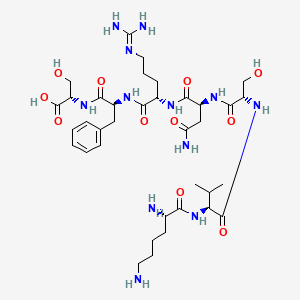
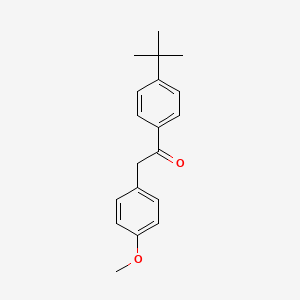
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
